1-ethyl-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide
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Overview
Description
1-ethyl-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide is a chemical compound belonging to the benzimidazole class Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the use of formic acid, iron powder, and ammonium chloride as additives can reduce the nitro group and effect imidazole cyclization .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves large-scale condensation reactions using automated reactors. The process may include steps such as purification through recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or radical initiators.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-ethyl-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a potassium-competitive acid blocker (P-CAB), inhibiting gastric acid secretion by competitively binding to potassium ions with H+/K±ATPase . This mechanism is similar to that of other benzimidazole derivatives used in the treatment of gastrointestinal disorders .
Comparison with Similar Compounds
Similar Compounds
Tegoprazan: A benzimidazole derivative with similar structural features and used as a potassium-competitive acid blocker.
1-Phenyl-1H-benzimidazole: Another benzimidazole derivative with different substituents but similar core structure.
5,6-Dichloro-1H-benzimidazole: A halogenated benzimidazole with distinct chemical properties.
Uniqueness
1-ethyl-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to act as a ligand in coordination chemistry and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-ethyl-N,N,2-trimethylbenzimidazole-5-carboxamide |
InChI |
InChI=1S/C13H17N3O/c1-5-16-9(2)14-11-8-10(6-7-12(11)16)13(17)15(3)4/h6-8H,5H2,1-4H3 |
InChI Key |
GKDBNUZCHOBWAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)C(=O)N(C)C)C |
Origin of Product |
United States |
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